molecular formula C17H19F3N6O B8058033 ABT-494 enantiomer

ABT-494 enantiomer

Cat. No.: B8058033
M. Wt: 380.4 g/mol
InChI Key: WYQFJHHDOKWSHR-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-494 enantiomer, also known as upadacitinib, is a selective Janus kinase 1 (JAK1) inhibitor. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. The compound is characterized by its high selectivity for JAK1 over other JAK family members, which contributes to its efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-494 enantiomer involves multiple steps, including the formation of a pyrrolopyridine core, the introduction of fluorine atoms, and the creation of a chiral center. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

ABT-494 enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

ABT-494 enantiomer has a wide range of scientific research applications, including:

Mechanism of Action

ABT-494 enantiomer exerts its effects by selectively inhibiting JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By blocking JAK1, this compound reduces the production of inflammatory cytokines, leading to decreased inflammation and symptom relief in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABT-494 enantiomer is unique due to its high selectivity for JAK1 over other JAK family members. This selectivity translates to a better safety profile and fewer side effects compared to less selective JAK inhibitors. Additionally, its efficacy in reducing inflammatory cytokine signaling makes it a valuable therapeutic agent for autoimmune diseases .

Properties

IUPAC Name

(3R,4S)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQFJHHDOKWSHR-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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